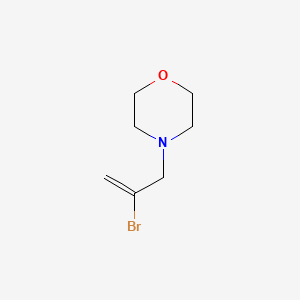
4-溴-6-甲氧基-1,3-苯并噻唑-2-胺
描述
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the sixth position, and an amino group at the second position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Benzothiazole derivatives are known to play a key role in the design of biologically active compounds . They exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, making 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine a valuable tool for studying enzyme functions and metabolic pathways.
Cellular Effects
The effects of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of proteins and other biomolecules. Additionally, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Additionally, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells. Long-term exposure to 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites within cells. For example, the compound may inhibit specific enzymes involved in metabolic pathways, leading to the accumulation or depletion of certain metabolites. These changes can provide insights into the regulation of metabolic processes and the role of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine within cells and tissues are critical for understanding its effects on cellular function . The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, affecting its activity and function within cells.
Subcellular Localization
The subcellular localization of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is essential for its activity and function The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization can influence the interactions of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine with other biomolecules and its effects on cellular processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine typically involves the bromination of 6-methoxy-1,3-benzothiazol-2-amine. One common method includes the reaction of 6-methoxy-1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature with continuous stirring for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzothiazoles.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
相似化合物的比较
- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- 6-Methoxy-1,3-benzothiazol-2-amine
- 4-Bromo-1,3-benzothiazol-2-amine
Uniqueness: 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-bromo-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHZFLUVMSHNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287510 | |
| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-09-7 | |
| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)










